(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride
Description
(3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by its stereospecific (3S,4S) configuration, a fluorine atom at the 3-position, and a phenyl group at the 4-position of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and synthetic applications . This compound is frequently utilized as a chiral building block in drug synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors, where fluorine substitution improves metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
(3S,4S)-3-fluoro-4-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSGVXLLJKWCI-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric addition of fluorinated reagents to a pyrrolidine precursor under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral phosphoric acids.
Industrial Production Methods
In an industrial setting, the production of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its target pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride and analogous pyrrolidine derivatives:
*Estimated based on molecular formula C10H12ClFN.
Key Observations:
- Fluorine vs. Other Substituents: The fluorine atom in the target compound enhances electronegativity and lipophilicity compared to hydroxyl (-OH) or amino (-NH2) groups in analogs, influencing membrane permeability and target engagement .
- Aromatic Groups: The phenyl group in (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl facilitates π-π stacking interactions with aromatic residues in proteins, a feature absent in non-aromatic analogs like (R)-3-Fluoropyrrolidine HCl .
- Salt Forms: Trihydrochloride salts (e.g., in piperazinyl derivatives) exhibit higher solubility but may require stringent storage conditions (e.g., inert atmosphere) compared to mono-hydrochloride forms .
Biological Activity
(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride is a synthetic organic compound characterized by its unique pyrrolidine structure, which includes a fluorine atom at the 3-position and a phenyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and as a ligand in biochemical assays.
The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards specific molecular targets, making it a potent inhibitor or activator of various biological pathways. The phenyl group significantly influences its chemical reactivity and biological activity, distinguishing it from other fluorinated pyrrolidines.
The mechanism of action for (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride involves interactions with enzymes or receptors within biological systems. Preliminary studies suggest that this compound may modulate neurotransmitter systems, influencing pathways relevant to neurological functions and potentially cancer therapies.
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Studies : A study investigated the effects of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride on dopaminergic signaling in rodent models. Results indicated significant modulation of dopamine release, suggesting potential applications in treating disorders such as Parkinson's disease.
- Cancer Research : Research has explored the compound's interaction with cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction. The unique structural features may enhance selectivity for cancerous cells over normal cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship of (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride has been analyzed in comparison to similar compounds. The unique stereochemistry and functional groups contribute to its biological activity:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | Trifluoromethyl group enhances lipophilicity | Moderate CNS activity |
| Rac-(3R,4S)-1-(2-fluoro-6-methylbenzyl)-N,N-dimethyl-pyrrolidin-3-amine | Dimethyl substitution on nitrogen | Potential CNS activity |
| (3R,4R)-3-Fluoro-4-phenylpyrrolidine | Lacks hydrochloride form | Reduced solubility |
Q & A
Q. What are the optimal synthetic routes for preparing (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride with high enantiomeric purity?
- Methodological Answer: The synthesis typically involves stereoselective formation of the pyrrolidine ring, followed by fluorination at the 3-position and phenyl group introduction at the 4-position. A key step is the treatment of the free base with aqueous HCl under controlled conditions (e.g., 0–50°C) to form the hydrochloride salt, as demonstrated in analogous pyrrolidine derivatives . Recrystallization from polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity, with purity validated via chiral HPLC (>98% ee) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR and 2D NOESY to confirm stereochemistry (e.g., coupling constants for fluorinated carbons and phenyl group orientation) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 230 nm) to assess purity (>98%) and identify impurities .
- Mass Spectrometry (MS): ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store as a lyophilized solid or in anhydrous DMSO at -20°C, protected from light, heat, and moisture to prevent hydrolysis or decomposition . For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions .
Advanced Research Questions
Q. How does the stereochemistry at the 3S and 4S positions influence physicochemical properties and receptor binding?
- Methodological Answer:
- Physicochemical Impact: The (3S,4S) configuration enhances solubility in aqueous buffers compared to non-fluorinated analogs, as demonstrated by comparative logP measurements .
- Receptor Binding: Molecular docking studies using X-ray crystallography data (e.g., PDB structures of related targets) can model interactions between the fluorine atom and hydrophobic binding pockets, while the phenyl group may engage in π-π stacking . Contrast with (3R,4R) isomers to quantify stereochemical effects on affinity .
Q. How can researchers resolve discrepancies in reported synthetic yields or purity levels?
- Methodological Answer:
- Reaction Optimization: Screen alternative catalysts (e.g., chiral auxiliaries) and solvents (e.g., DMF vs. THF) to improve yields (>50% to >80%) .
- Purification Refinement: Use preparative HPLC with chiral columns or counterion exchange (e.g., switching from HCl to trifluoroacetate) to isolate high-purity fractions .
- Batch Analysis: Compare multiple synthesis batches via LC-MS and statistical analysis (e.g., ANOVA) to identify process-related impurities .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer:
- Continuous Flow Chemistry: Implement flow reactors to control exothermic fluorination steps and reduce racemization risks .
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral integrity in real time .
- Salt Formation: Optimize HCl stoichiometry and crystallization conditions (e.g., cooling rate, anti-solvent addition) to ensure consistent salt formation .
Q. How does hydrochloride salt formation impact solubility and bioavailability?
- Methodological Answer:
- Solubility Studies: Compare free base and hydrochloride salt solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy .
- Bioavailability Assays: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies in rodent models to correlate salt form with absorption rates .
Data Contradictions and Mitigation
- Stereochemical Purity vs. Yield: Lower yields in some routes (e.g., 52.7% in HCl-mediated salt formation ) may reflect trade-offs between enantiomeric purity and efficiency. Mitigate by combining chiral chromatography with kinetic resolution .
- Stability Variability: Discrepancies in shelf-life data (e.g., moisture sensitivity vs. ambient stability in other reports) require humidity-controlled stability testing (ICH Q1A guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
